N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydroisoquinoline core, an acetyl group, a fluorinated benzene ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The subsequent acetylation of the tetrahydroisoquinoline core is carried out using acetic anhydride or acetyl chloride under basic conditions.
The introduction of the fluorinated benzene ring and the sulfonamide group is achieved through nucleophilic aromatic substitution and sulfonylation reactions, respectively. The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorinated benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is unique due to the presence of the fluorinated benzene ring and the sulfonamide group, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-9-16(19)4-6-18(12)25(23,24)20-17-5-3-14-7-8-21(13(2)22)11-15(14)10-17/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMUJHPMEHVLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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